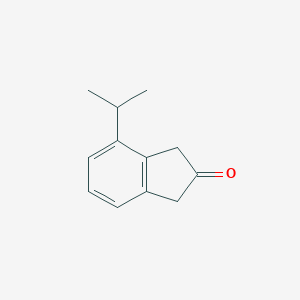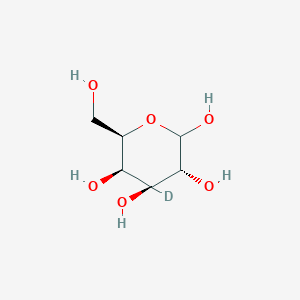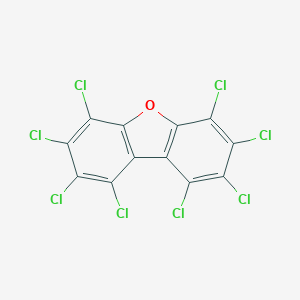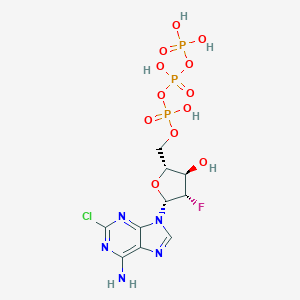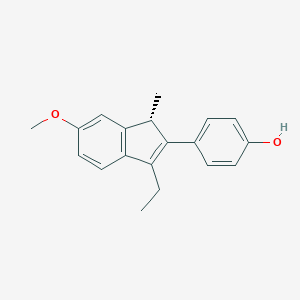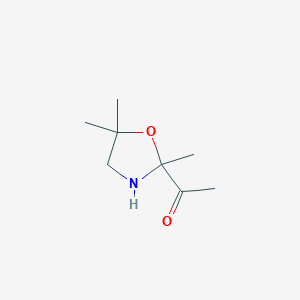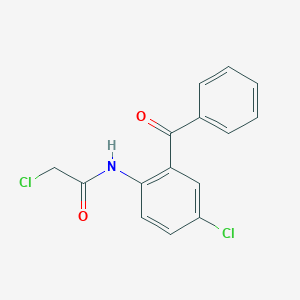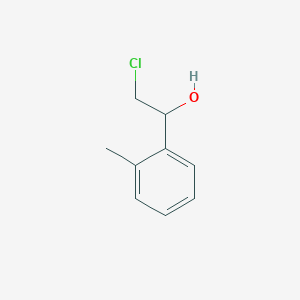
Prednisone acetate
Overview
Description
Prednisone acetate is a corticosteroid medicine used to decrease inflammation and keep your immune system in check, if it is overactive . It is used to treat allergic disorders, skin conditions, ulcerative colitis, Crohn’s disease, arthritis, lupus, psoriasis, asthma, chronic obstructive pulmonary disease (COPD), and many more conditions .
Synthesis Analysis
Industrial processes for the synthesis of prednisone, including prednisone acetate, often start with diosgenin. The desired molecules are reached due to a good combination of chemistry and biotechnology . Prednisone acetate is later transformed into Prednisone with a basic treatment .Molecular Structure Analysis
Prednisone acetate has a molecular formula of C23H28O6 . Its average mass is 400.465 Da and its monoisotopic mass is 400.188599 Da .Chemical Reactions Analysis
Prednisolone, an important active pharmaceutical ingredient, is a synthetic glucocorticoid used for the preparation of various pharmaceutical products with anti-inflammatory and immunosuppressive properties . It is a challenge in high-performance liquid chromatography (HPLC) to separate the prednisolone peak and its structurally related substance (hydrocortisone), which only differs in a double bond at the C-1 position .Physical And Chemical Properties Analysis
Prednisone acetate has a formula of C23H28O6 and a molecular weight of 400.46 . It is a solid and has good solubility in DMSO . It has poor solubility in water and a melting point of 240 °C .Scientific Research Applications
Pediatric Medicine
Prednisone acetate is used in pediatric medicine, particularly in the treatment of various disorders. It has been found to be life-saving in many cases . The drug works by binding to the glucocorticoid receptor, modulating a variety of physiological functions such as glucose metabolism, immune homeostasis, organ development, and the endocrine system .
Rheumatology
In the field of rheumatology, Prednisone acetate is used in combination with other drugs like methotrexate or cyclosporine for treating conditions like juvenile dermatomyositis .
Ophthalmology
Prednisone acetate is used in ophthalmology for the treatment of inflammation following cataract surgery . It is also used in the form of ophthalmic suspensions, which have been found to be systemically absorbed in healthy dogs .
Veterinary Medicine
In veterinary medicine, Prednisone acetate is used in the form of ophthalmic suspensions. Studies have shown that both Prednisolone and dexamethasone are detected in the plasma of healthy dogs following topical ophthalmic administration .
Endocrinology
Prednisone acetate plays a role in the endocrine system by modulating various physiological functions. It is used in the treatment of endocrine disorders .
Immunology
In immunology, Prednisone acetate is used due to its ability to modulate immune homeostasis. It is particularly useful in the treatment of disorders related to immune system dysregulation .
Mechanism of Action
Target of Action
Prednisone acetate, also known as Prednisone 21-acetate, is a synthetic anti-inflammatory glucocorticoid derived from cortisone . It primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Prednisone acetate is biologically inert and is converted to its active form, prednisolone, in the liver . Prednisolone then binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation and suppression of the immune system .
Biochemical Pathways
The action of prednisone acetate affects several biochemical pathways. It is known to up-regulate several enzymes involved in glucose and lipid metabolism, such as phosphoenol pyruvate carboxykinase, tyrosine aminotransferase, and glucose 6-phosphate . This regulation can influence the body’s metabolic processes.
Pharmacokinetics
Prednisone acetate’s pharmacokinetics involve its conversion to prednisolone in the liver, which is then metabolized further . The half-life of prednisone is about 2-3 hours, indicating a relatively short duration of action . The drug is predominantly excreted in the urine .
Result of Action
The primary result of prednisone acetate’s action is the reduction of inflammation and suppression of the immune system . This makes it effective in treating a wide variety of conditions, including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions, as well as in organ transplant .
Action Environment
The action, efficacy, and stability of prednisone acetate can be influenced by various environmental factors. For instance, the presence of enzyme-inducing agents such as barbiturates, phenytoin, and rifampicin can accelerate the clearance of prednisolone, potentially affecting the drug’s efficacy . Furthermore, the drug’s action can be affected by the patient’s physiological state, including liver function, as the drug needs to be converted to its active form in the liver .
Safety and Hazards
properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVRKLZUVNCBIP-RFZYENFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154539 | |
| Record name | Prednisone 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisone acetate | |
CAS RN |
125-10-0 | |
| Record name | Prednisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisone 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14646 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prednisone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prednisone 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU93QEL83U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




